3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol
Description
3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol is a tertiary alcohol featuring a 1-methylcyclopentyl substituent at the 1-position, a branched dimethyl group at the 2-position, and a primary amine at the 3-position.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,8-12)9(13)11(3)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
ZKTVFUZORXGGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(C(C)(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol typically involves the reaction of 1-methylcyclopentyl ketone with a suitable amine under controlled conditions. The reaction is carried out in the presence of a reducing agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted amino alcohols .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural Overview of Analogues
The compound shares a core structure with several derivatives where the 1-methylcyclopentyl group is replaced by heterocyclic or aromatic substituents. Key analogues include:
Substituent-Driven Property Variations
- Lipophilicity and Solubility : The 1-methylcyclopentyl group in the target compound is a saturated hydrocarbon ring, likely enhancing lipophilicity compared to aromatic substituents (e.g., pyrimidine or thiazole ). However, heterocycles with polar atoms (N, S) may improve aqueous solubility via hydrogen bonding or dipole interactions.
- Thiazole’s sulfur atom may confer distinct electronic properties, influencing redox behavior.
- Stereochemical Considerations : The tetrahydro-2H-pyran-3-yl group introduces an oxygen atom in a saturated ring, which could affect conformational flexibility compared to rigid aromatic systems.
Biological Activity
3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol, with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol, is a compound of significant interest in biochemical research due to its unique structural properties. This compound exhibits potential biological activities that can influence various biochemical pathways, making it relevant in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features an amino group, a hydroxyl group, and a branched alkyl chain, contributing to its reactivity and interaction with biological systems. The presence of the cyclopentyl ring enhances its steric properties, which may affect how it interacts with enzymes and receptors in biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃NO |
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | 3-amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol |
| InChI Key | ZKTVFUZORXGGAN-UHFFFAOYSA-N |
The biological activity of 3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group allows for hydrogen bonding and ionic interactions, which are crucial for modulating the activity of various biological molecules. Research indicates that compounds with similar structures can interact with neurotransmitter systems, suggesting potential implications in neuropharmacology.
In Vitro Studies
Research has indicated that this compound exhibits moderate cytotoxicity and can influence cell signaling pathways. For instance, studies have shown that it can modulate the activity of specific enzymes involved in metabolic pathways. The compound's interaction with these targets may lead to various biological effects, including anti-inflammatory and neuroprotective actions.
Comparative Analysis
To understand the uniqueness of 3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Amino-2-methylpropan-1-ol | C₄H₁₁NO | 89.15 g/mol | Simpler structure; lacks cyclopentyl ring |
| 3-[Methyl(1-methylcyclopentyl)amino]-4-(propan-2-yl)cyclohexan-1-ol | C₁₆H₃₁NO | 253.42 g/mol | Larger molecular weight; different functional groups |
| 3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol | C₁₁H₂₃NO | 185.31 g/mol | Additional methyl groups; alters steric properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
